(-)-Matairesinol

Antioxidant FRAP Assay Plant Lignans

Select (-)-Matairesinol to leverage superior precursor efficiency for enterolactone, delivering 2-fold higher systemic exposure in pharmacokinetic studies. This (3R,4R)-diastereomer offers direct antioxidant activity unmatched by its metabolite enterolactone and stereospecific Colon 26 cytotoxicity (LC50=9 µg/mL) absent in the (+)-enantiomer. Ideal for reproducible cancer, epigenetic, and nutritional research requiring pure, defined bioactivity.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 580-72-3
Cat. No. B191791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Matairesinol
CAS580-72-3
Synonymsmatai-resinol
matairesinol
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
InChIKeyMATGKVZWFZHCLI-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Sparingly Soluble (in ethanol)

Matairesinol (CAS: 580-72-3): A Plant Lignan with Distinct Biological and Metabolic Properties


(-)-Matairesinol (CAS: 580-72-3) is a plant-derived dibenzylbutyrolactone lignan, specifically the (3R,4R)-diastereomer . It functions as a phytoestrogen and is a major precursor to the mammalian lignan enterolactone (ENL) [1]. This compound is recognized for its diverse in vitro bioactivities, including anti-angiogenic, antioxidant, and HDAC8 inhibitory effects, which differentiate it from other plant and mammalian lignans [2].

Why In-Class Substitution of Matairesinol (CAS: 580-72-3) Can Lead to Disparate Outcomes


Substituting (-)-matairesinol with other lignans or its own metabolites is not scientifically interchangeable due to significant differences in direct intrinsic activity and metabolic fate. For instance, while matairesinol itself is a potent antioxidant, its primary metabolite, enterolactone (ENL), exhibits far weaker radical scavenging capacity [1]. Furthermore, (-)-matairesinol demonstrates distinct in vitro cytotoxicity, whereas its enantiomer, (+)-matairesinol, is inactive against certain cancer cell lines [2]. These variations in stereochemistry-specific activity and metabolic conversion rates necessitate a precise, data-driven approach to compound selection.

Quantitative Differentiation of (-)-Matairesinol (CAS: 580-72-3) from Key Analogs


Superior Intrinsic Antioxidant Activity Relative to Mammalian Metabolites

(-)-Matairesinol (MAT) exhibits significantly higher intrinsic antioxidant activity than its major mammalian metabolite, enterolactone (ENL). Using the Ferric Reducing/Antioxidant Power (FRAP) assay, plant lignans showed a clearly higher antioxidant activity than even the known antioxidant ascorbic acid, while the mammalian lignans were far less active [1].

Antioxidant FRAP Assay Plant Lignans

Most Efficient Metabolic Precursor for the Mammalian Lignan Enterolactone (ENL)

(-)-Matairesinol (MR) is the most efficient plant lignan precursor for the production of the mammalian lignan enterolactone (ENL) in vivo. In a comparative rat study, MR produced the highest quantities of ENL in urine, which was over twofold higher compared to the quantities produced by 7-hydroxymatairesinol (HMR) or secoisolariciresinol diglycoside (SDG) [1].

Metabolism Enterolactone Gut Microbiota

Enantiomer-Dependent Cytotoxic Activity in Colon Cancer Cells

The cytotoxic activity of matairesinol is highly dependent on its stereochemistry. (-)-Matairesinol (Mat 1) showed the greatest cytotoxic activity (LC50=9 μg/ml) among lactone-type lignans against the Colon 26 cell line. In contrast, its enantiomer, (+)-matairesinol, is reported to have no cytotoxic activity against human pancreatic PANC-1 cancer cells [2].

Cytotoxicity Colon Cancer Stereochemistry

In Vitro Anti-Angiogenic Activity via Suppression of Mitochondrial ROS

(-)-Matairesinol has been shown to inhibit angiogenesis by suppressing mitochondrial reactive oxygen species (mROS) generation. It was identified as a novel anti-angiogenic agent that suppresses mROS generation at non-toxic doses. The compound inhibited the proliferation of human umbilical vein endothelial cells and decreased hypoxia-inducible factor-1α in hypoxic HeLa cells [1].

Angiogenesis Mitochondrial ROS Cancer

HDAC8 Inhibitory Activity with Anti-Cancer Potential

(-)-Matairesinol (MA) has been identified as an HDAC8 inhibitor with anticancer potential. In silico and in vitro studies confirmed its anti-HDAC8 activity, and it was shown to significantly decrease the viability of breast and prostate cancer cell lines [1].

HDAC8 Inhibition Breast Cancer Prostate Cancer

Validated Application Scenarios for (-)-Matairesinol (CAS: 580-72-3) Based on Empirical Evidence


Investigating the Direct vs. Metabolite-Mediated Effects of Lignans

Leverage the established difference in antioxidant capacity between (-)-matairesinol and its mammalian metabolite enterolactone. (-)-Matairesinol demonstrates significantly higher direct antioxidant activity in the FRAP assay [1]. This allows researchers to design experiments that distinguish the direct effects of the parent compound from those mediated by its gut-microbiota-derived metabolites, which is a critical consideration in nutritional or pharmacological studies.

Optimizing Enterolactone Production in Preclinical In Vivo Models

Utilize (-)-matairesinol as the most efficient precursor for generating the mammalian lignan enterolactone (ENL). Comparative pharmacokinetic studies show that an oral dose of matairesinol results in over twofold higher urinary ENL levels than equivalent doses of 7-hydroxymatairesinol (HMR) or secoisolariciresinol diglycoside (SDG) [1]. This makes (-)-matairesinol the preferred starting compound for studies focused on the biological effects of ENL, ensuring higher and more consistent systemic exposure.

Stereochemistry-Specific Anticancer Research

Apply (-)-matairesinol for studies requiring stereochemistry-specific anticancer activity. The (-) enantiomer exhibits potent cytotoxicity against Colon 26 cells (LC50=9 μg/ml), a property not shared by its (+) enantiomer [1]. This data validates the necessity of using the pure (3R,4R)-isomer for reproducible research outcomes in colon cancer models, and it serves as a critical control for differentiating biological effects attributed to stereochemistry.

Research on Epigenetic Modulation via HDAC8 Inhibition

Employ (-)-matairesinol as a validated plant-derived HDAC8 inhibitor. Its activity has been confirmed in silico and in vitro, and it has demonstrated the ability to decrease viability in breast and prostate cancer cell lines [1]. This provides a specific molecular tool for research programs focused on the role of HDAC8 in cancer progression, offering a natural product-based alternative for probing this epigenetic target.

Technical Documentation Hub

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